molecular formula C14H12Cl2N2O4S B14568975 4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline CAS No. 61497-13-0

4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline

Cat. No.: B14568975
CAS No.: 61497-13-0
M. Wt: 375.2 g/mol
InChI Key: WYUZSSYUSKHPFT-UHFFFAOYSA-N
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Description

4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline is an organic compound with a complex structure that includes a dichloromethanesulfonyl group, a nitro group, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline typically involves multiple steps. One common method includes the nitration of aniline derivatives followed by sulfonylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can further oxidize the nitro group or other functional groups present in the compound.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group and sulfonyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular components. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline
  • 4-(Bromomethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline
  • 4-(Iodomethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline

Uniqueness

4-(Dichloromethanesulfonyl)-N-(2-methylphenyl)-2-nitroaniline is unique due to the presence of the dichloromethanesulfonyl group, which can impart distinct chemical properties and reactivity compared to its analogs. This uniqueness can make it more suitable for specific applications, such as in the development of specialized pharmaceuticals or industrial chemicals.

Properties

CAS No.

61497-13-0

Molecular Formula

C14H12Cl2N2O4S

Molecular Weight

375.2 g/mol

IUPAC Name

4-(dichloromethylsulfonyl)-N-(2-methylphenyl)-2-nitroaniline

InChI

InChI=1S/C14H12Cl2N2O4S/c1-9-4-2-3-5-11(9)17-12-7-6-10(8-13(12)18(19)20)23(21,22)14(15)16/h2-8,14,17H,1H3

InChI Key

WYUZSSYUSKHPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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